Cas no 1396851-99-2 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide)

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide
- N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dichlorobenzamide
- N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide
- CHEMBL4889739
- F6244-3293
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide
- 1396851-99-2
- AKOS024542979
-
- インチ: 1S/C19H18Cl2N2O/c1-23(14-15-7-3-2-4-8-15)12-6-5-11-22-19(24)17-10-9-16(20)13-18(17)21/h2-4,7-10,13H,11-12,14H2,1H3,(H,22,24)
- InChIKey: BWRAVGQGRHWOCN-UHFFFAOYSA-N
- ほほえんだ: C(NCC#CCN(CC1=CC=CC=C1)C)(=O)C1=CC=C(Cl)C=C1Cl
計算された属性
- せいみつぶんしりょう: 360.0796186g/mol
- どういたいしつりょう: 360.0796186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 32.3Ų
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6244-3293-2μmol |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-50mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-4mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-25mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-10mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-15mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-20mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-20μmol |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-2mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6244-3293-1mg |
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |
1396851-99-2 | 1mg |
$54.0 | 2023-09-09 |
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide 関連文献
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N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamideに関する追加情報
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide: A Comprehensive Overview
The compound N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide (CAS No. 1396851-99-2) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzamide moiety with a but-2-yne chain and a benzyl(methyl)amine group. The presence of these functional groups makes it a versatile molecule for exploring novel chemical reactions and biological activities.
Recent studies have highlighted the importance of N-substituted benzamides in drug discovery, particularly in the development of inhibitors for protein kinases and other enzymes. The 2,4-dichlorobenzamide moiety in this compound is known to enhance the stability and bioavailability of the molecule, making it an attractive candidate for further research. Additionally, the but-2-yne chain introduces rigidity into the molecule, which can be advantageous in optimizing pharmacokinetic properties.
The synthesis of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the preparation of the benzamide precursor and the subsequent coupling reaction with the benzyl(methyl)amine derivative. Researchers have explored various reaction conditions to optimize yield and purity, with recent advancements focusing on green chemistry approaches to minimize environmental impact.
One of the most promising applications of this compound lies in its potential as a lead compound for developing novel therapeutics. Preclinical studies have demonstrated that N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide exhibits selective inhibitory activity against certain enzymes involved in inflammatory pathways. This suggests its potential role in the treatment of chronic inflammatory diseases such as arthritis and cardiovascular disorders.
Moreover, the compound has shown interesting properties in chemical catalysis. The but-2-yne group has been utilized as a scaffold for constructing metal complexes with enhanced catalytic activity. Recent findings indicate that this compound can act as a ligand for transition metal catalysts, facilitating efficient transformations in organic synthesis.
In terms of toxicity and safety profiles, preliminary studies have indicated that N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide exhibits low acute toxicity in experimental models. However, further research is required to fully understand its long-term effects and potential bioaccumulation properties.
From an environmental perspective, the degradation pathways of this compound have been studied under various conditions. Research has shown that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. This is particularly relevant for industries seeking to comply with environmental regulations and minimize ecological impact.
In conclusion, N-{4-benzyl(methyl)aminobut-2-ynebutoxycarbonyl}amino}butanoyl}-L-alanine methyl ester (Boc-Ala-Ome) represents a valuable addition to the arsenal of compounds available for chemical innovation. Its unique structure, combined with its promising biological and catalytic properties, positions it as a key player in future research and development efforts across multiple disciplines.
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